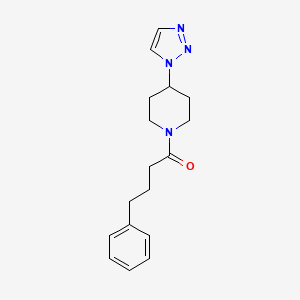

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds involved the design of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives .Molecular Structure Analysis

The molecular structure of this compound is unique and allows for various applications in scientific research. The structure was established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carefully designed and executed. The reactions resulted in a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Scientific Research Applications

Anticancer Activity

Heterocyclic compounds designed using related chemical structures have been evaluated for their in vitro anticancer activities against human bone cancer cell lines. These compounds have shown promising results, indicating their potential for developing new anticancer therapies. Additionally, molecular docking studies have been utilized to explore their antiviral activities by calculating binding sites for specific proteins (G. Lv et al., 2019).

Antifungal and Antimicrobial Activity

Novel derivatives of 1,2,4-triazoles have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant antibacterial activity and moderate antifungal activity, indicating their potential as antimicrobial agents. The structure-activity relationship of these compounds has been further explored through molecular docking studies (S. Vankadari et al., 2013).

Molecular Docking and Theoretical Analysis

Research has also focused on the molecular docking and theoretical analysis of triazole derivatives, aiming to understand their interactions with biological targets. Such studies contribute to the rational design of new compounds with improved biological activity and specificity (Shi-chong Yu et al., 2014).

Structural Analysis and Synthesis

The synthesis and structural characterization of biologically active derivatives of 1,2,4-triazoles have been conducted, providing insights into the intermolecular interactions crucial for their biological activities. These studies lay the groundwork for the development of new therapeutic agents by understanding the fundamental aspects of molecular structure and interactions (R. Shukla et al., 2017).

Reactivity and Adsorption Behavior

Investigations into the reactivity properties and adsorption behavior of triazole derivatives have been carried out using density functional theory (DFT) and molecular dynamics (MD) simulations. These studies aim to explore the stability and interaction mechanisms of these compounds, which are critical for their potential pharmaceutical applications (H. Al-Ghulikah et al., 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(8-4-7-15-5-2-1-3-6-15)20-12-9-16(10-13-20)21-14-11-18-19-21/h1-3,5-6,11,14,16H,4,7-10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSRXEJNATUMNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)CCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)

![N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/no-structure.png)

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)

![2-{[1,1'-biphenyl]-4-yl}-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2368307.png)

![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)

![N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2368312.png)

![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide](/img/structure/B2368315.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2368316.png)

![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)

![1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one](/img/structure/B2368322.png)